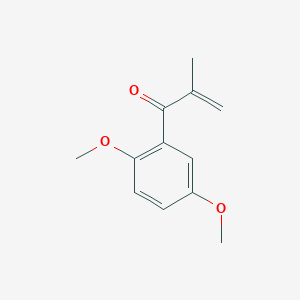
1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one is a synthetic chalcone derivative known for its diverse applications in scientific research. Chalcones are a class of organic compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound, in particular, has garnered attention due to its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,5-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. Industrial processes may employ continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various bioactive molecules and complex organic compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one involves its interaction with cellular targets, leading to various biological effects. The compound’s α,β-unsaturated carbonyl system can react with nucleophiles in biological systems, potentially inhibiting enzymes or disrupting cellular processes. It has been shown to induce reactive oxygen species (ROS) generation, leading to oxidative stress and apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 1-(2,5-Dimethoxyphenyl)-1-[(trimethylsilyl)oxy]propan-2-amine
- 2,5-Dimethoxyamphetamine
- 2,5-Dimethoxyfentanyl
Uniqueness: 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one stands out due to its unique α,β-unsaturated carbonyl system, which imparts distinct reactivity and biological activity. Unlike its analogs, this compound has shown specific potential in inducing ROS-mediated apoptosis in cancer cells, making it a promising candidate for anticancer research .
Propiedades
Número CAS |
89654-21-7 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C12H14O3/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4/h5-7H,1H2,2-4H3 |
Clave InChI |
STAIDXDOYKLXGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1=C(C=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


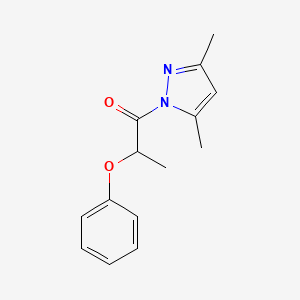


![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
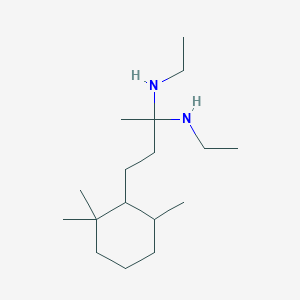
![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)
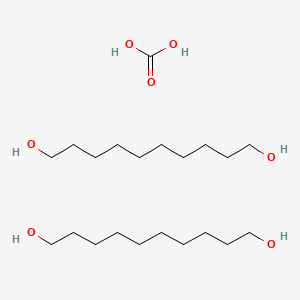
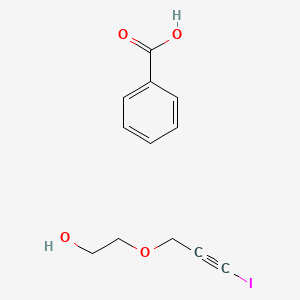

![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)
![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)


methanone](/img/structure/B14373885.png)
